
Methyl 2-methylbenzofuran-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methylbenzofuran-4-carboxylate is a chemical compound with the molecular formula C11H10O3. . This compound is characterized by a benzofuran ring substituted with a methyl group at the 2-position and a carboxylate ester group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methylbenzofuran-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the cyclization of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate in N-methyl pyrrolidine, followed by reduction of the nitro group . Another method involves the direct thermal one-pot cyclization of 3,5-dihydroxybenzoate with propargyl bromide, followed by base-catalyzed hydrolysis .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the methods used in laboratory synthesis can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methylbenzofuran-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzofuran ring or the ester group.
Applications De Recherche Scientifique
Methyl 2-methylbenzofuran-4-carboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of methyl 2-methylbenzofuran-4-carboxylate is not fully understood. benzofuran derivatives are known to interact with various molecular targets and pathways. For example, they can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways . The specific molecular targets and pathways involved depend on the structure of the benzofuran derivative and the biological context.
Comparaison Avec Des Composés Similaires
Methyl 2-methylbenzofuran-4-carboxylate can be compared with other benzofuran derivatives, such as:
2-Hydroxybenzofuran: Known for its antioxidant and anti-inflammatory properties.
5-Nitrobenzofuran: Studied for its antibacterial and anticancer activities.
Benzofuran-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 2-position and the carboxylate ester group at the 4-position can affect the compound’s interactions with molecular targets and its overall pharmacological profile.
Propriétés
Formule moléculaire |
C11H10O3 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
methyl 2-methyl-1-benzofuran-4-carboxylate |
InChI |
InChI=1S/C11H10O3/c1-7-6-9-8(11(12)13-2)4-3-5-10(9)14-7/h3-6H,1-2H3 |
Clé InChI |
REUUWAXILNGBMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=CC=C2O1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



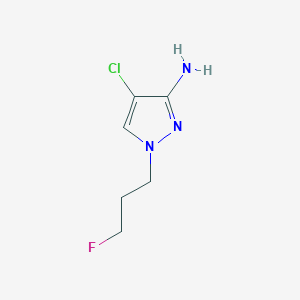

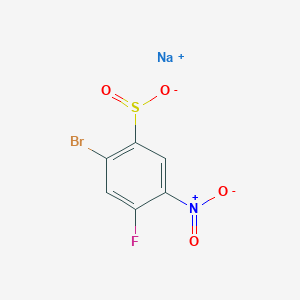
![([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane](/img/structure/B13166811.png)
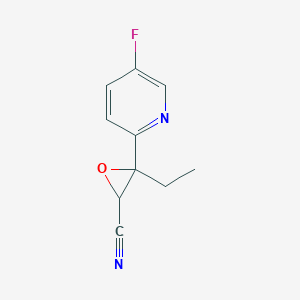
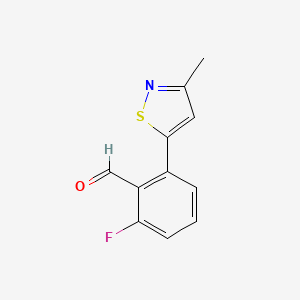


![1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-3-yl)ethan-1-ol](/img/structure/B13166853.png)
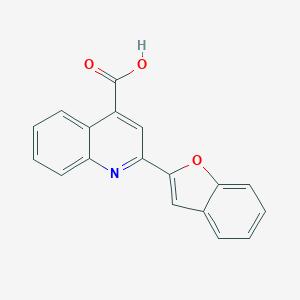

![Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B13166874.png)
![N-[(3-aminocyclobutyl)methyl]acetamide](/img/structure/B13166878.png)
